Lithium tetramethanolatoborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

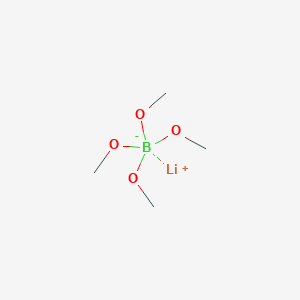

2D Structure

Properties

Molecular Formula |

C4H12BLiO4 |

|---|---|

Molecular Weight |

141.9 g/mol |

IUPAC Name |

lithium;tetramethoxyboranuide |

InChI |

InChI=1S/C4H12BO4.Li/c1-6-5(7-2,8-3)9-4;/h1-4H3;/q-1;+1 |

InChI Key |

BOFJCNJCQJNGLO-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].[B-](OC)(OC)(OC)OC |

Origin of Product |

United States |

Contextual Significance in Modern Chemical Synthesis and Materials Science

Lithium tetramethanolatoborate serves as a fundamental building block in the creation of specialized electrolytes for next-generation lithium-ion batteries. Its significance lies in its chemical structure, which makes it an ideal starting material for producing complex borate-based polymers and salts. These materials are at the forefront of research aimed at developing safer, more efficient, and environmentally friendly energy storage solutions.

One prominent example is the synthesis of lithium poly(pyromellitic acid borate) (PPAB). psu.eduresearchgate.net In this process, this compound is polymerized with silylated pyromellitic acid to create a polymer electrolyte membrane. psu.eduresearchgate.net Research has shown that PPAB-based composite membranes exhibit high lithium ionic conductivity, a broad electrochemical window, and a high lithium-ion transference number, making them suitable for applications in lithium-ion batteries. psu.eduresearchgate.net

Furthermore, this compound is a precursor for orthoborate salts like lithium bis(oxalato)borate (LiBOB), a compound that has been extensively studied as a component of fluorine-free electrolytes. rsc.orggoogle.com The synthesis involves reacting this compound with di(trimethylsilyl) oxalate. google.com The resulting LiBOB is noted for its ability to form a stable solid electrolyte interphase (SEI) on electrode surfaces, which contributes to the improved stability and performance of lithium-ion cells. rsc.orgacs.org

The table below summarizes key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C4H12BLiO4 |

| Molar Mass | 141.89 g/mol |

| Appearance | Colorless to yellowish solid |

Advanced Spectroscopic and Structural Characterization of Lithium Tetramethanolatoborate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For Lithium tetramethanolatoborate, NMR studies involving ¹H, ¹³C, and ¹¹B nuclei are essential for confirming its proposed structure.

Proton NMR analysis is used to identify the different types of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum provides clear evidence for the symmetrical nature of the tetramethanolatoborate anion.

Research Findings: The ¹H NMR spectrum of this compound, recorded in a deuterated solvent such as Dimethyl Sulfoxide-d6 (DMSO-d6), displays a single, sharp signal (a singlet) at approximately 3.16 ppm. rsc.org The appearance of a singlet indicates that all twelve protons in the molecule are chemically equivalent. This equivalence arises from the symmetrical arrangement of the four methanolate (-OCH₃) groups around the central boron atom, where the protons of the methyl groups experience the same electronic environment. The integration of this peak corresponds to twelve protons, further confirming the structure. rsc.org

¹H NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|

Complementing the proton data, ¹³C NMR spectroscopy probes the carbon skeleton of the molecule. The principles of chemical equivalence and symmetry are also central to the interpretation of its ¹³C NMR spectrum.

Research Findings: The ¹³C NMR spectrum of the compound, also recorded in DMSO-d6, shows a single resonance at approximately 48.95 ppm. rsc.org This observation confirms that all four carbon atoms of the methanolate groups are chemically identical, which is consistent with the tetrahedral symmetry of the [B(OCH₃)₄]⁻ anion. rsc.org The presence of only one signal strongly supports a structure where the four ligands are arranged symmetrically around the boron center.

¹³C NMR Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Integration | Assignment |

|---|

¹¹B NMR is a particularly informative technique for boron-containing compounds, as the chemical shift is highly sensitive to the coordination number and geometry of the boron atom.

Research Findings: The ¹¹B NMR spectrum of this compound exhibits a sharp peak at a chemical shift of approximately 3.37 ppm (referenced to BF₃·Et₂O). rsc.org This chemical shift value falls squarely within the range characteristic for tetracoordinate, sp³-hybridized boron atoms. The presence of a single, sharp peak confirms a highly symmetrical tetrahedral environment around the boron nucleus, definitively establishing the [B(OCH₃)₄]⁻ anionic structure. rsc.org

¹¹B NMR Data for this compound

| Nucleus | Solvent | Reference | Chemical Shift (δ) | Boron Environment |

|---|

While solution-state NMR provides data on the molecular structure, solid-state NMR (ssNMR) offers unique insights into the arrangement and interactions of atoms in the solid, crystalline state. mdpi.com It is an indispensable tool for characterizing polycrystalline or amorphous materials. mdpi.combruker.com

Research Findings: For borate (B1201080) materials, ¹¹B solid-state NMR, particularly with Magic Angle Spinning (MAS), is a powerful method to determine the coordination environment of boron atoms. researchgate.net This technique can clearly distinguish between three-coordinate trigonal planar (BO₃) and four-coordinate tetrahedral (BO₄) boron units in the solid phase of borate glasses and crystals. researchgate.net

For this compound, ¹¹B ssNMR would be employed to confirm that the tetrahedral BO₄ coordination observed in solution is maintained in the solid lattice. Furthermore, ⁷Li ssNMR could be used to probe the local environment of the lithium cations. researchgate.netnih.gov The chemical shifts and quadrupolar coupling constants obtained from ⁷Li ssNMR spectra provide information on the symmetry of the lithium site and its proximity to the anionic framework, offering details about the packing and ionic interactions within the bulk material. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum serves as a molecular "fingerprint," identifying the functional groups present in the compound. mks.com

In this compound, the vibrations involving the boron-oxygen bonds are among the most prominent and structurally informative features in the FT-IR spectrum.

Research Findings: The infrared spectra of borate compounds are dominated by absorptions corresponding to B-O bond vibrations. researchgate.net The specific frequency of these vibrations is indicative of the boron coordination. For compounds containing tetrahedral BO₄ units, the characteristic B-O asymmetric stretching modes typically give rise to strong absorption bands in the spectral region of approximately 780-1100 cm⁻¹. researchgate.net Studies on related single-ion polymeric electrolytes containing sp³ boron centers also show pronounced B-O stretching bands within the broader 1000-1400 cm⁻¹ range. rsc.org Therefore, the FT-IR spectrum of this compound is expected to exhibit strong, characteristic absorption bands within these regions, confirming the presence of the tetrahedral borate core.

Expected FT-IR Absorption Regions for B-O Bonds in a BO₄ Environment

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|

Mass Spectrometry for Molecular Characterization

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a sample. In the context of this compound, mass spectrometry can confirm the identity and purity of the compound by identifying its constituent ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suitable for analyzing compounds in solution, including organometallic salts like this compound. libretexts.org The technique involves applying a high voltage to a liquid sample to create an aerosol of charged droplets. libretexts.org As the solvent evaporates from these droplets, the analyte molecules are ionized and can be guided into the mass analyzer. libretexts.org

For this compound, Li[B(OCH₃)₄], ESI-MS analysis would be conducted in both positive and negative ion modes to detect the cation and anion separately.

Positive Ion Mode: In this mode, the analysis would target the lithium cation (Li⁺). The resulting spectrum would be expected to show a prominent peak corresponding to the mass of the lithium ion. Depending on the solvent used, solvated lithium ions, such as [Li(solvent)ₙ]⁺, might also be detected, providing insight into the solvation behavior of the lithium ion in that specific medium. nii.ac.jp The use of lithium in ESI-MS can also enhance the ionization of other molecules by forming lithiated adducts. nih.govnih.gov

Negative Ion Mode: This mode would be used to identify the tetramethanolatoborate anion, [B(OCH₃)₄]⁻. The spectrum would show a peak at the corresponding m/z value for this anionic complex. The fragmentation pattern, if any, under specific ESI conditions could provide further structural information about the borate ester.

The precise mass measurements obtained from ESI-MS allow for the confirmation of the compound's chemical formula, C₄H₁₂BO₄Li. nih.govalfa-chemistry.com

X-ray Based Techniques for Crystalline and Electronic Structure

X-ray based analytical methods are indispensable for the comprehensive characterization of materials, offering non-destructive insights into their atomic and electronic structures. nrel.gov Techniques such as X-ray Photoelectron Spectroscopy (XPS), X-ray Diffraction (XRD), and X-ray Absorption Spectroscopy (XAS) provide critical information on surface chemistry, crystal structure, and the electronic states of the constituent elements. nrel.govmalvernpanalytical.com

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.org The sample is irradiated with a beam of X-rays, causing the emission of core-level electrons. specs-group.com The binding energy of these emitted electrons is characteristic of the element and its chemical environment. iphy.ac.cn

For this compound, XPS analysis would provide a quantitative assessment of the surface elements (Li, B, C, O) and identify their oxidation states and bonding environments. spectroscopyonline.com This is crucial for verifying the compound's purity and detecting surface contamination or degradation products, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (B78521) (LiOH), which can form upon exposure to air. sci-hub.se

The analysis would involve acquiring high-resolution spectra for the following core levels:

Li 1s: The position of this peak confirms the presence of lithium and can help distinguish between different lithium compounds (e.g., Li-O vs. LiF). researchgate.net

B 1s: This peak's binding energy would be characteristic of boron in a borate ester environment, bonded to four oxygen atoms.

O 1s: The O 1s spectrum can often be deconvoluted into multiple peaks, corresponding to the primary B-O-C bonds of the tetramethanolatoborate anion and potentially surface species like carbonates (O-C=O) or hydroxides (O-H). researchgate.net

C 1s: The C 1s spectrum would show a primary peak associated with the methoxy (B1213986) (C-O) carbons. researchgate.net Adventitious carbon is also commonly detected on surfaces and would appear at a lower binding energy.

Table 1: Expected XPS Binding Energies for this compound

| Core Level | Element | Chemical Bond/State | Expected Binding Energy (eV) |

| Li 1s | Lithium | Li-O | ~55 - 56 |

| B 1s | Boron | B-O | ~192 - 193 |

| O 1s | Oxygen | B-O -C | ~532 - 533 |

| C 1s | Carbon | C -O | ~286 - 287 |

Note: These are approximate values based on typical binding energies for these functional groups. Actual values can vary slightly depending on the specific chemical environment and instrument calibration.

X-ray Absorption Spectroscopy (XAS) for Electronic Structure and Oxidation States

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure of a specific element within a material. ritsumei.ac.jpritsumei.ac.jp It involves tuning the X-ray energy across an absorption edge of a target element and measuring the resulting absorption coefficient. The technique is element-specific and does not require long-range crystalline order, making it suitable for both crystalline and amorphous materials. ritsumei.ac.jparxiv.org

The XAS spectrum is typically divided into two regions:

X-ray Absorption Near Edge Structure (XANES): The region near the absorption edge provides information on the oxidation state and coordination chemistry (e.g., tetrahedral, octahedral) of the absorbing atom. ritsumei.ac.jp

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations past the edge can be analyzed to determine the types, distances, and number of neighboring atoms.

For this compound, XAS could be applied to probe the local environment of each constituent element:

Li K-edge: Analysis of the Li K-edge can reveal changes in the electronic state of lithium and its coordination environment, though interpretation can be complex. ritsumei.ac.jpnih.gov

B K-edge: This would directly probe the local environment of the central boron atom, confirming its tetrahedral coordination by four oxygen atoms.

O K-edge: The O K-edge spectrum is sensitive to the hybridization between oxygen 2p orbitals and the orbitals of neighboring atoms (B and C), providing insight into the covalent character of the B-O and C-O bonds. ritsumei.ac.jp

This technique is particularly powerful for studying materials under operating conditions (operando studies), for example, to track changes in the electronic structure of battery materials during charging and discharging. jfe-steel.co.jpnih.govrsc.org

Electron Microscopy for Morphological and Elemental Analysis

Electron microscopy techniques use a beam of accelerated electrons as a source of illumination to achieve significantly higher resolution than light microscopes. Field Emission Scanning Electron Microscopy (FE-SEM) is commonly used to obtain high-resolution images of a sample's surface topography. scimed.co.uk When coupled with Energy-Dispersive X-ray Spectroscopy (EDS), it also provides elemental analysis. nih.gov

In the characterization of this compound, electron microscopy would be employed to investigate:

Morphology: SEM images reveal the size, shape, and surface texture of the compound's particles or crystals. This is important as the morphology can influence properties such as reactivity and dissolution rate. Materials synthesized using this compound have been characterized by SEM to understand their resulting structures. researchgate.netresearchgate.netresearchgate.net

Elemental Composition: The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. An EDS detector measures the energy of these X-rays to identify the elements present and their relative abundance. nih.gov For this compound, EDS analysis would confirm the presence of Boron (B), Carbon (C), and Oxygen (O). Lithium (Li) is a very light element and is difficult to detect with standard EDS detectors, but its presence is confirmed by other methods like XPS or MS.

Elemental Mapping: EDS can be used to create maps showing the spatial distribution of elements across the sample's surface, which is useful for assessing the homogeneity of the compound.

For even higher resolution, Transmission Electron Microscopy (TEM) could be used to view the internal structure and crystallinity of the particles at the nanoscale. nih.govazooptics.com

Table 3: Information Obtainable from Electron Microscopy

| Technique | Information Provided | Relevance to this compound |

| SEM | High-resolution surface imaging. | Visualization of particle/crystal size, shape, and agglomeration. Assessment of surface texture. |

| EDS | Elemental identification and semi-quantitative analysis. | Confirmation of the presence and distribution of B, C, and O. Checking for elemental impurities. |

| TEM | Ultra-high-resolution imaging of internal structure, lattice fringes, and defects. | Investigation of crystallinity at the nanoscale and identification of any amorphous regions or structural defects within particles. |

Scanning Electron Microscopy (SEM) for Surface Morphology

While direct SEM studies focused solely on this compound are not extensively detailed in the provided search results, the application of SEM to a polymer synthesized from this compound, namely lithium poly(pyromellitic acid borate) (PPAB), reveals key morphological characteristics. researchgate.netresearchgate.net The analysis of the PPAB-based composite membrane showed specific surface features that are critical for its application in lithium-ion batteries. researchgate.net

| Material | Observed Features | Significance |

|---|---|---|

| Lithium poly(pyromellitic acid borate) (PPAB) composite membrane | Not explicitly detailed in the search results, but characterized as part of a broader study. researchgate.netresearchgate.net | Characterization is crucial for understanding the performance of the resulting polymer electrolyte membrane in lithium-ion batteries. researchgate.net |

(Scanning) Transmission Electron Microscopy-Electron Energy Loss Spectroscopy ((S)TEM-EELS) for Nano-scale Chemical and Structural Information

(Scanning) Transmission Electron Microscopy-Electron Energy Loss Spectroscopy ((S)TEM-EELS) is a highly effective method for obtaining nano-scale chemical and structural information. rsc.orgresearchgate.net This technique is particularly valuable for analyzing lithium-ion battery materials as it can detect light elements like lithium and provide insights into local structure and chemical states. rsc.orgresearchgate.netrsc.org

While specific (S)TEM-EELS studies on this compound were not found, the application of TEM to related lithium borate materials provides relevant context. For example, TEM has been used to study the microstructure of lithium borate flux and its interaction with carbon materials, revealing details about their agglomeration and structural definition post-fusion. acs.org Furthermore, TEM has been utilized to characterize the structure of LiNi0.5Mn1.5O4 cathodes after cycling with and without lithium borate additives, showing the presence or absence of surface films. acs.org The technique has also been instrumental in studying the structural evolution of cathode materials in the presence of lithium bis(oxalato) borate (LiBOB), indicating that the additive has a bulk effect on the material. researchgate.net In-situ TEM-EELS has been developed to track lithium transport and reactions in nanoparticles, offering real-time insights into electrochemical processes. researchgate.net

| Material | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| Lithium borate (LiBO2) flux | TEM | As-received salt appeared agglomerated with an undefined structure. Post-fusion fragments had a more defined shape. | acs.org |

| LiNi0.5Mn1.5O4 cathode with lithium borate additives | TEM | No apparent surface film on cathodes cycled with standard electrolyte, while additives led to passivation layer formation. | acs.org |

| Li1.2Ni0.16Mn0.56Co0.08O2 cathode with LiBOB | HRTEM | Presence of LiBOB has a bulk effect on the cathode material, influencing the structural changes upon cycling. | researchgate.net |

| FeF2 nanoparticles | In-situ TEM-EELS | Revealed a fast lithium conversion process, with morphological evolution resembling spinodal decomposition. | researchgate.net |

Chromatographic Methods for Purity and Polymer Characterization

Chromatographic techniques are essential for determining the purity of chemical compounds and for characterizing the properties of polymers.

Reaction Chemistry and Mechanistic Investigations of Lithium Tetramethanolatoborate

Catalytic and Ligand Applications in Organic Synthesis

Role in Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)

Lithium tetramethanolatoborate is reported to be used in cross-coupling reactions to form carbon-carbon bonds. chembk.com Despite extensive searches for its application in specific named reactions such as Suzuki, Heck, or Sonogashira coupling, no articles containing reaction tables, yield data, or mechanistic studies for this particular compound were retrieved. The scientific literature is rich with examples of other lithium borates and organoboron compounds in such reactions, but specific data for this compound is absent.

Participation in Hydrogen Transfer Reactions

Applications in Specific Organic Transformations (e.g., Rossiter-McCollum Reaction)

This compound is cited for its use in the Rossiter-McCollum reaction, specifically for the conversion of anisole (B1667542) to the corresponding alcohol. chembk.com This suggests an application in asymmetric synthesis. Beyond this general statement, no detailed studies on the reaction scope, yields, enantioselectivity, or the precise mechanistic role of the compound in this transformation were available in the search results.

Solvolysis Reaction Mechanisms

Solvolysis is a fundamental reaction type where the solvent acts as the nucleophile. libretexts.org The mechanism is heavily influenced by the substrate, solvent, and nucleophile. amherst.edu For tetracoordinate boron compounds, solvolysis can be a key pathway in their reactions. researchgate.net

Kinetic Studies of Solvolysis

No kinetic studies specifically investigating the solvolysis of this compound were found. Kinetic analyses of the solvolysis of other compounds, such as different borate (B1201080) esters or alkyl halides, typically show the reaction follows first-order kinetics, with the rate being influenced by temperature and solvent composition. researchgate.netresearchgate.net These studies often employ techniques like spectrophotometry or conductometry to monitor the reaction progress. researchgate.net However, without specific research on this compound, it is impossible to provide any kinetic data or activation energy parameters for its solvolysis.

Influence of Solvent and Nucleophile on Solvolysis Pathways

The choice of solvent and the nature of the nucleophile are critical in determining the pathway of a solvolysis reaction, often deciding between an SN1 or SN2 mechanism. amherst.edu Polar protic solvents are known to stabilize charged intermediates, such as carbocations, which can be formed during SN1-type solvolysis. amherst.edu The nucleophilicity of the solvent will also dictate the product distribution in competitive reactions. researchgate.net For tetracoordinate boron compounds, solvent effects can influence the stability and structure, for instance by promoting solvolysis over the formation of other complex structures. researchgate.net While these general principles are well-established, no specific studies were retrieved that document the effect of different solvents or added nucleophiles on the solvolysis pathways of this compound.

Carbocation Intermediates and Rearrangements in Solvolysis

The solvolysis of this compound, a reaction involving the solvent as a nucleophile, is a fundamental aspect of its reactivity profile. While solvolysis reactions, particularly those following an SN1 pathway, are often characterized by the formation of carbocation intermediates and subsequent rearrangements, the specific case of this compound presents a more nuanced picture. wikipedia.orgyoutube.com Direct evidence for the formation of carbocations from the methanolate (CH₃O⁻) ligands during the solvolysis of this compound is not prominently documented in scientific literature. The primary mechanism of solvolysis for analogous simple tetraalkoxyborates, such as sodium tetramethoxyborate, involves nucleophilic attack on the boron center rather than the generation of a methyl cation. researchgate.net

The hydrolysis of sodium tetramethoxyborate, a closely related compound, provides insight into the likely solvolysis pathway for the lithium counterpart. In this reaction, water molecules act as nucleophiles, attacking the electron-deficient boron atom. This leads to the stepwise substitution of methoxy (B1213986) groups (⁻OCH₃) with hydroxyl groups (⁻OH), ultimately yielding sodium tetrahydroxyborate and four molecules of methanol. researchgate.net This process underscores a reaction pathway dominated by nucleophilic substitution at the boron center, rather than the formation of carbocationic intermediates from the methoxy groups.

The general stability of primary carbocations, such as the methyl cation (CH₃⁺) that would theoretically form from a methanolate ligand, is very low. sinica.edu.tw The formation of such a high-energy intermediate is energetically unfavorable, making a pathway involving its generation unlikely under typical solvolysis conditions.

While direct carbocation formation from the methanolate groups is not a primary pathway, it is important to consider the broader context of rearrangements in borate chemistry. Tetracoordinate boronate complexes are known to undergo various types of 1,2-metallate rearrangements. acs.org These rearrangements, however, typically involve the migration of an organic group from the boron to an adjacent atom and are often facilitated by the presence of a leaving group on that adjacent atom. Such rearrangements are central to many synthetic applications of organoboron compounds but differ significantly from the carbocation-mediated rearrangements seen in the solvolysis of many organic halides.

Other Relevant Reaction Pathways and Chemical Reactivity

Beyond solvolysis, this compound exhibits a range of other important reaction pathways, largely dictated by the properties of the tetracoordinate borate anion, [B(OCH₃)₄]⁻. The reactivity of this complex is influenced by the Lewis acidity of the boron center and the nature of the boron-oxygen bonds. wikipedia.org

One significant reaction is its use in the synthesis of other borate esters and organoboron compounds. The methanolate groups can be exchanged with other alcohols (alcoholysis) or other nucleophiles. This transesterification-like reaction allows for the preparation of more complex borate esters.

This compound and its analogs can also serve as catalysts or reagents in organic synthesis. For instance, sodium tetramethoxyborate has been shown to be an effective catalyst for Michael additions of stabilized carbon nucleophiles to α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net This catalytic activity is attributed to the cooperative action of the Lewis basic borate and the Lewis acidic sodium cation.

Furthermore, the thermal decomposition of this compound is a relevant aspect of its chemical reactivity. While stable at room temperature, heating can lead to decomposition. The thermal stability and decomposition pathways are important considerations in its handling and application, for example, in the context of its use as an electrolyte additive in lithium-ion batteries where it can be oxidized on the cathode surface to form a passivating film. semanticscholar.org

The reaction of this compound with silylated pyromellitic acid to form a polymer, lithium poly(pyromellitic acid borate) (PPAB), highlights its utility as a monomer in polymerization reactions for creating single-ion conducting materials. wikipedia.org

The reactivity of the [B(OCH₃)₄]⁻ anion is also influenced by its interaction with the lithium cation. In solution, the degree of ion pairing and aggregation can affect the availability and reactivity of the borate anion.

Below is a table summarizing the hydrolysis products of the analogous sodium tetramethoxyborate, which informs our understanding of the solvolysis products of this compound.

| Reactant | Solvent | Products | Reaction Type |

| Sodium Tetramethoxyborate | Water | Sodium Tetrahydroxyborate, Methanol | Hydrolysis |

Electrochemical Performance and Degradation in Energy Storage Systems

Lithium Tetramethanolatoborate as an Electrolyte Component in Lithium-Ion Batteries

This compound has been investigated as a precursor for creating advanced electrolyte materials for lithium-ion batteries. A key application is in the development of single-ion conducting polymer electrolytes (SIPEs), which offer potential safety and performance advantages over traditional liquid electrolytes. rsc.orgspecificpolymers.com

Integration into Single-Ion Polymer Electrolytes (SIPEs)

This compound can be chemically reacted with other molecules to form a polymer structure where the borate (B1201080) anion is covalently bonded to the polymer backbone. rsc.orgspecificpolymers.com This immobilization of the anion is the defining characteristic of a single-ion conductor, as only the lithium cations are free to move and transport charge. specificpolymers.com

One approach involves a two-step synthesis process. First, a precursor like 1,2,3,4-butanetetracarboxylic acid is silylated. Then, this derivative is reacted with this compound in anhydrous acetonitrile. rsc.org The resulting polymer, a lithium poly(1,2,3,4-butanetetracarboxylate-co-methylborate) (LiPBAB), can then be blended with a host polymer like poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) to create a flexible and mechanically robust SIPE membrane. researchgate.net

These SIPEs are designed to overcome some of the limitations of conventional liquid electrolytes, where the movement of both cations and anions can lead to concentration gradients and limit power delivery. rsc.orgspecificpolymers.com By tethering the anion to the polymer chain, SIPEs aim to enhance the efficiency of lithium-ion transport. specificpolymers.com

Strategies for Enhancing Lithium-Ion Transference Number

The primary strategy for enhancing the lithium-ion transference number using materials derived from this compound is the creation of single-ion polymer electrolytes (SIPEs). rsc.orgspecificpolymers.com In these systems, the borate anion is covalently bonded to the polymer backbone, effectively immobilizing it. specificpolymers.com This ensures that the charge transport is dominated by the movement of lithium cations, pushing the transference number closer to the ideal value of 1.

For instance, a SIPE membrane fabricated by blending a polymer derived from this compound (LiPBAB) with PVDF-HFP has demonstrated a high cationic transference number of 0.87. researchgate.net Another study on a different single-ion polymeric gel electrolyte reported a lithium-ion transference number of 0.7901. researchgate.net These values are significantly higher than those of traditional liquid electrolytes.

The development of SIPEs represents a fundamental approach to improving tLi+ by directly addressing the issue of anion mobility. specificpolymers.com This strategy contrasts with other methods used in liquid electrolytes, such as using specific additives or modifying solvents, which aim to influence the solvation and mobility of ions in a liquid medium. researchgate.netsciopen.com

Electrochemical Stability and Electrochemical Window Analysis

The electrochemical stability window (ESW) of an electrolyte is a crucial parameter that defines the voltage range within which the electrolyte remains stable without undergoing significant decomposition. frontiersin.orgfrontiersin.org A wide ESW is essential for the development of high-energy-density lithium-ion batteries, as it allows for the use of high-voltage cathode materials. frontiersin.orglidsen.com

For electrolytes derived from this compound, such as the single-ion polymer electrolyte LiPBAB blended with PVDF-HFP, the electrochemical stability has been evaluated using cyclic voltammetry. In one study, a Li/GPE/stainless steel cell was used to assess the stability of an EC/PC swollen PVdF-HFP/LiPBAB membrane. The results showed no significant increase in oxidation current in the potential range of 2.5 to 4.3 V (vs. Li/Li+), indicating that the electrolyte membrane is electrochemically stable within this window. researchgate.net

Other research on single-ion conducting polymer electrolytes has reported even wider stability windows. For example, a single-ion polymeric gel electrolyte was found to have an electrochemical stability window of 5.5 V. researchgate.net Another system exhibited a wide electrochemical window up to 5.2 V (vs. Li+/Li). researchgate.net These wide stability windows are advantageous for enabling the use of high-voltage cathode materials, which can lead to batteries with higher energy densities. frontiersin.org

The table below summarizes the electrochemical stability data for various polymer electrolytes, including those derived from or related to the concept of single-ion conduction.

| Electrolyte System | Electrochemical Stability Window (V vs. Li/Li+) | Reference |

| PVdF-HFP/LiPBAB membrane | 2.5 - 4.3 | researchgate.net |

| Single-ion polymeric gel electrolyte | 5.5 | researchgate.net |

| Single ion conducting polymer electrolyte | up to 5.2 | researchgate.net |

| Polystyrene-Based Single-Ion Conducting Polymer Electrolyte | up to 4.1 | mdpi.com |

| Solvent-free single-ion conducting polymer electrolyte | > 4 | rsc.org |

Degradation Pathways and Mechanisms in Electrochemical Environments

The degradation of electrolytes and the reactions at the electrode-electrolyte interfaces are critical factors that influence the performance, lifespan, and safety of lithium-ion batteries. mdpi.commdpi.comresearchgate.net These degradation processes can lead to capacity fade, increased internal resistance, and in severe cases, battery failure. mdpi.comrsc.org

Electrolyte Decomposition Mechanisms and By-product Formation

In lithium-ion batteries, electrolytes can decompose through both reduction at the anode and oxidation at the cathode, especially at high voltages. tycorun.comnih.gov The decomposition of the electrolyte solvent, which is often a mixture of organic carbonates, can be triggered by the highly reactive surfaces of the charged electrodes. osti.gov

Overcharging, for instance, can cause most electrolytes to decompose at voltages above 4.5V, leading to the formation of insoluble products like lithium carbonate (Li₂CO₃) and the generation of gas. tycorun.com These by-products can block the pores of the electrodes, hindering lithium-ion transport and reducing battery capacity. tycorun.com

The decomposition of the lithium salt within the electrolyte also plays a role. For example, the hydrolysis of LiPF₆ in the presence of trace amounts of water can produce hydrofluoric acid (HF), which can further react with other battery components. netzsch.com While specific decomposition pathways for this compound itself are not extensively detailed in the provided context, the general principles of electrolyte degradation apply. The decomposition products, whether from the solvent or the salt, can form a passivation layer on the electrode surfaces. tycorun.com

Common decomposition reactions in conventional carbonate-based electrolytes include:

Reduction at the anode: Formation of a Solid Electrolyte Interphase (SEI) layer composed of species like lithium ethylene (B1197577) dicarbonate (B1257347) and lithium carbonate. mdpi.com

Oxidation at the cathode: At high voltages, the electrolyte can be oxidized, leading to the formation of various soluble and insoluble species and gas evolution. nih.gov

Interfacial Reactions at Electrode Surfaces (Cathode-Electrolyte and Anode-Electrolyte Interface)

The interfaces between the electrodes and the electrolyte are electrochemically active regions where crucial reactions occur.

Anode-Electrolyte Interface: At the anode, during the initial charging cycles, a Solid Electrolyte Interphase (SEI) is formed. mdpi.com This layer is created by the reduction of electrolyte components and is essential for the stable operation of the battery, as it allows Li+ ions to pass through while blocking electrons. mdpi.com However, the continuous formation and breakdown of the SEI layer throughout the battery's life can consume lithium inventory and electrolyte, leading to capacity loss and increased impedance. mdpi.comarxiv.org The stability and composition of the SEI are critical for long-term battery performance. mdpi.com

Influence on Solid Electrolyte Interphase (SEI) Formation and Stability

The solid electrolyte interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles of a lithium-ion battery. nih.govnih.gov Its composition and stability are paramount for the long-term performance and safety of the battery. nih.gov this compound, when used as an electrolyte component, can influence the formation and characteristics of the SEI.

The decomposition of the borate salt and the solvent contributes to the chemical makeup of the SEI. The goal is to form a stable, ionically conductive, and electronically insulating layer. nih.govnih.gov A well-formed SEI prevents continuous electrolyte decomposition, which consumes lithium and leads to capacity fade. mdpi.com Studies have shown that certain borate-based additives can contribute to the formation of a more robust and stable SEI layer. For instance, additives like lithium bis(oxalato)borate (LiBOB) are known to create an SEI rich in inorganic species, which can suppress further electrolyte reduction. nih.gov While direct studies on the SEI formed specifically from this compound are less common, the general principles of borate-based additive chemistry suggest it could contribute to a stable SEI. The decomposition products would likely include lithium carbonate (Li₂CO₃), lithium alkoxides, and boron-containing species. The presence of these components can enhance the mechanical and electrochemical stability of the SEI. univpm.it The solubility of SEI components in the electrolyte is a key factor in its stability; insoluble inorganic components are generally desired for a durable SEI. univpm.itosti.gov

The ideal SEI should facilitate the transport of lithium ions while blocking electrons to prevent further electrolyte reduction. univpm.it The nature of the SEI can also impact the morphology of lithium deposition, with a stable SEI promoting uniform deposition and preventing the formation of dendrites, which are a major safety concern in lithium metal batteries. nih.gov

Impact of Degradation Products on Electrochemical Cycling Stability

The degradation of electrolyte components, including salts like this compound, can have a significant impact on the long-term cycling stability of a battery. mdpi.comdeakin.edu.au The byproducts of these degradation reactions can be both beneficial and detrimental.

Beneficial degradation products contribute to the formation of a stable SEI, as discussed previously. However, continuous or uncontrolled degradation leads to several negative effects. The consumption of the electrolyte and the active lithium leads to an increase in cell impedance and a gradual loss of capacity, a phenomenon known as capacity fade. mdpi.comdeakin.edu.au

Furthermore, the gassing that can result from electrolyte decomposition can lead to an increase in internal cell pressure, which is a safety concern. The stability of the electrolyte against both reductive and oxidative decomposition is therefore crucial for achieving long cycle life. frontiersin.org Studies on similar borate-based electrolytes have shown that their decomposition pathways can be complex, and the resulting products can significantly influence the cycling performance. nih.gov Eliminating impurities like oxygen from the electrolyte has been shown to dramatically improve cycling stability by preventing unwanted side reactions. nih.gov

Advanced Electrochemical Characterization Techniques for In-Situ/Operando Studies

To understand the complex processes occurring within a battery during operation, advanced in-situ and operando characterization techniques are employed. rsc.orgnsf.gov These methods allow for real-time monitoring of the electrochemical and chemical changes within the cell.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the various resistive and capacitive elements within a battery. mdpi.comspectroscopyonline.com By applying a small AC voltage or current perturbation over a range of frequencies, an impedance spectrum, often visualized as a Nyquist plot, is generated. mdpi.com

This spectrum can be modeled with an equivalent circuit to deconstruct the total cell impedance into contributions from the electrolyte resistance, the SEI layer, charge transfer resistance at the electrode-electrolyte interface, and diffusion processes within the electrodes. dlr.denih.gov For an electrolyte containing this compound, EIS can be used to:

Determine Ionic Conductivity: The high-frequency intercept with the real axis in a Nyquist plot can be used to determine the bulk resistance of the electrolyte, from which the ionic conductivity can be calculated. rsc.org

Monitor SEI Formation and Evolution: A semicircle in the mid-frequency range of the impedance spectrum is often associated with the resistance and capacitance of the SEI layer. dlr.de Changes in the diameter of this semicircle during cycling can provide insights into the growth and stability of the SEI. dlr.de

Evaluate Charge Transfer Kinetics: Another semicircle, typically at lower frequencies, corresponds to the charge transfer resistance at the electrode surface. nih.gov This parameter reflects the ease with which lithium ions can be transferred from the electrolyte to the electrode material.

The table below summarizes typical impedance parameters and their interpretations in the context of a lithium-ion cell.

| Impedance Parameter | Frequency Range | Electrochemical Process | Significance |

| Bulk Resistance (R_b) | High | Ion transport through electrolyte and separator | Indicates ionic conductivity of the electrolyte. |

| SEI Resistance (R_SEI) | Mid | Ion transport through the SEI layer | Reflects the passivating quality and stability of the SEI. |

| Charge Transfer Resistance (R_ct) | Mid to Low | Li+ transfer across the electrode/electrolyte interface | Indicates the kinetics of the electrochemical reaction. |

| Warburg Impedance (Z_w) | Low | Solid-state diffusion of Li+ within the electrode | Relates to the rate capability of the electrode material. |

This table provides a generalized overview of EIS parameters. The specific appearance and frequency ranges can vary significantly based on the cell chemistry and operating conditions.

Chronoamperometry

Chronoamperometry is an electrochemical technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. wikipedia.org This method is particularly useful for studying processes that occur at a fixed potential, such as:

SEI Formation: By holding the electrode at a potential where electrolyte reduction occurs, the formation of the SEI can be monitored. sci-hub.se The current will initially be high and then decay as the passivating SEI layer forms and blocks further reduction.

Lithium Deposition: In studies of lithium metal anodes, chronoamperometry can be used to investigate the nucleation and growth of lithium deposits. nih.gov

Interfacial Kinetics: The shape of the current-time transient can provide information about the kinetics of interfacial processes. researchgate.net

Double potential step chronoamperometry can also be employed to study the reversibility of electrochemical processes. wikipedia.org

Galvanostatic Cycling Profiles and Rate Performance Analysis

Galvanostatic cycling involves repeatedly charging and discharging a battery at a constant current between set voltage limits. biologic.net This is the standard method for evaluating the performance of a battery and provides key metrics:

Specific Capacity: The amount of charge stored per unit mass of the active electrode material (typically in mAh/g).

Coulombic Efficiency: The ratio of the charge extracted during discharge to the charge inserted during charge in a given cycle. An efficiency close to 100% indicates good reversibility.

Cycling Stability: The retention of discharge capacity over a large number of cycles. scielo.org.bo

Voltage Profile: The shape of the voltage versus capacity curve provides information about the phase transitions occurring in the electrode materials during lithium insertion and extraction. biologic.net

Rate performance analysis involves cycling the battery at different C-rates (a measure of the charge/discharge current relative to the battery's capacity) to assess its ability to deliver power. metrohm.com An electrolyte containing this compound would be evaluated based on its ability to support high-rate cycling with minimal capacity loss and voltage polarization.

The following table illustrates a hypothetical rate performance test for a half-cell.

| C-Rate | Charge Capacity (mAh/g) | Discharge Capacity (mAh/g) | Coulombic Efficiency (%) |

| C/10 | 155 | 150 | 96.8 |

| C/5 | 154 | 145 | 94.2 |

| C/2 | 152 | 135 | 88.8 |

| 1C | 148 | 120 | 81.1 |

| 2C | 140 | 100 | 71.4 |

This is an illustrative data table. Actual performance would depend on the specific electrode materials and cell design.

Integration with Spectroscopic Techniques for Mechanistic Insights

To gain a deeper understanding of the chemical and structural changes that correspond to the electrochemical data, it is often necessary to combine electrochemical measurements with spectroscopic techniques in an in-situ or operando setup. nsf.govethz.ch This allows for direct correlation between the electrochemical performance and the underlying physical and chemical processes.

EIS and Spectroscopy: Combining EIS with techniques like X-ray photoelectron spectroscopy (XPS) can help to identify the chemical composition of the SEI layer whose impedance is being measured. nih.gov

Galvanostatic Cycling with Raman or X-ray Diffraction (XRD): Operando Raman spectroscopy or XRD can track the structural changes in the electrode materials as they are being charged and discharged. frontiersin.org This can reveal phase transitions, lattice strain, and the formation of new crystalline phases.

Multi-modal Approaches: Advanced cell designs are being developed to allow for simultaneous measurements with multiple techniques, such as combined Raman and Atomic Force Microscopy (AFM), to provide a more complete picture of the dynamic interfaces within a battery. nsf.gov

These integrated approaches are crucial for elucidating the role of electrolyte components like this compound in the complex interplay of reactions that govern battery performance and degradation. nih.gov

Computational and Theoretical Studies of Lithium Tetramethanolatoborate

Quantum Chemical Calculations

Quantum chemical calculations, often utilizing Density Functional Theory (DFT), are fundamental for examining the intrinsic properties of molecules and their interactions. frontiersin.orgkarazin.ua These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a system, forming the basis for understanding reactivity, stability, and spectroscopic properties. rjpbcs.comresearchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the electrolyte system. nih.govchemrxiv.org By applying classical mechanics, MD simulations can predict bulk properties like diffusivity and conductivity and offer detailed insights into dynamic processes like solvation and ion pairing. energy.govrsc.org

Solvation Shell Dynamics and Ion-Pairing PhenomenaThe immediate environment around a Li⁺ ion, known as its solvation shell, profoundly influences its behavior. MD simulations are used to characterize this shell, determining the number of solvent molecules and anions that coordinate with the Li⁺ ion (the coordination number).nih.govacs.orgThe simulations also reveal the dynamics of this shell, such as how quickly solvent molecules exchange in and out of it.osti.gov

A critical aspect studied with MD is the formation of ion pairs. Depending on the salt concentration and the nature of the solvent and anion, Li⁺ and the tetramethanolatoborate anion might exist as separated ions, solvent-separated ion pairs (SSIPs), or direct contact ion pairs (CIPs). rsc.org The degree of ion pairing significantly impacts ionic conductivity and the Li⁺ transference number (the fraction of total current carried by Li⁺ ions). researchgate.net Research on other electrolytes has shown that anions with bulky, charge-delocalized structures can promote ion dissociation and improve conductivity. researchgate.net MD simulations of Lithium Tetramethanolatoborate would provide a detailed picture of these ion-ion and ion-solvent interactions, which are fundamental to its performance. nih.govarxiv.org

Below is a table summarizing the types of data that would be generated from the computational studies described if applied to this compound.

| Computational Method | Key Data Generated | Relevance to Electrolyte Performance |

| Quantum Chemistry (DFT) | HOMO/LUMO Energies, Ionization Potential | Predicts electrochemical stability window (resistance to oxidation/reduction). |

| Li⁺ Desolvation Energy Barriers | Determines kinetics of Li⁺ transfer at the electrode interface. | |

| Anion Decomposition Reaction Pathways & Energetics | Predicts composition and stability of the Solid Electrolyte Interphase (SEI). | |

| Molecular Dynamics (MD) | Diffusion Coefficients (Li⁺, Anion, Solvent) | Determines ionic conductivity and rate capability. |

| Li⁺ Solvation Structure (Coordination Number) | Influences Li⁺ mobility and reaction pathways. | |

| Radial Distribution Functions (RDFs) | Characterizes the local structure and distances between ions and solvents. | |

| Ion Pair (CIP, SSIP) Populations | Impacts ionic conductivity and Li⁺ transference number. |

Predicting Reaction Pathways and Thermochemical Stability

Computational chemistry provides powerful tools for understanding the intrinsic properties of chemical compounds, including their stability and potential decomposition routes. Methods such as Density Functional Theory (DFT) are frequently employed to model molecular structures, calculate thermodynamic properties, and map out reaction pathways at an atomic level. researchgate.net These theoretical investigations can offer insights that are difficult to obtain through experimental means alone and are crucial for designing new materials and understanding their behavior under various conditions. nih.gov

For many materials, particularly in fields like energy storage, computational models are used to predict cohesive energies, formation energies, and Gibbs free energies to assess structural and thermochemical stability. researchgate.net Furthermore, by locating transition states and calculating reaction energy barriers, potential decomposition pathways can be elucidated. mdpi.com This is particularly relevant for lithium-ion battery components, where understanding electrolyte decomposition is key to improving safety and longevity. researchgate.net

Theoretical investigations on similar compounds, for instance, have explored ligand exchange reactions in borate-based ionic liquids and the thermal decomposition of various borohydrides. rsc.orgnccr-marvel.ch For example, DFT calculations have been used to optimize geometries and calculate interaction energies for complex lithium salts, providing a basis for understanding their stability. rsc.org However, without dedicated computational studies on this compound, a detailed, data-driven analysis of its specific reaction pathways and thermochemical profile remains an area for future research.

Applications and Future Research Directions in Advanced Materials Science

Integration into Polymer Matrices for Advanced Electrolytes

Lithium tetramethanolatoborate is a key precursor in the synthesis of novel single-ion conducting polymer electrolytes (SIPEs). researchgate.net Through polymerization with other molecules, such as silylated pyromellitic acid, it forms Lithium poly(pyromellitic acid borate) (PPAB). researchgate.netresearchgate.net This polymer features borate (B1201080) anions covalently attached to the polymer backbone, which immobilizes the anion and allows for the free movement of lithium cations. frontiersin.org This structure is highly desirable as it leads to a high lithium-ion transference number (t), which is a measure of the fraction of total ionic conductivity contributed by Li ions. researchgate.netresearchgate.net

In practical applications, the PPAB polymer is often blended with other polymers to enhance its mechanical properties and form stable, flexible membranes. researchgate.net A notable example is a composite membrane made by blending PPAB with poly(vinylidene fluoride-co-hexafluoropropene) (PVDF-HFP). researchgate.netresearchgate.net Research has demonstrated that an optimized membrane with a 3:1 blend of the single-ion conducting polymer and PVDF-HFP exhibits impressive electrochemical characteristics, making it a promising candidate for advanced lithium batteries. researchgate.net

Table 1: Electrochemical Properties of PPAB/PVDF-HFP Blend Electrolyte An interactive table presenting the key performance metrics of an optimized electrolyte membrane derived from this compound.

| Metric | Value | Reference |

|---|---|---|

| Ionic Conductivity (at 20°C) | 0.52 mS cm⁻¹ | researchgate.net |

| Lithium-Ion Transference Number (t$_{\text{Li+}}$) | 0.9 | researchgate.net |

| ⁷Li Self-Diffusion Coefficient (at 20°C) | 4.6 × 10⁻¹¹ m² s⁻¹ | researchgate.net |

| Electrochemical Stability Window | Broad | researchgate.net |

The high transference number, approaching unity, is a significant advantage over conventional liquid electrolytes where anions and cations move, leading to concentration gradients and reduced efficiency. researchgate.net The development of such polymer electrolytes from precursors like this compound is a critical step toward safer and more efficient energy storage devices. rsc.org

Potential in Hybrid Solid Electrolytes (HSEs) and Composite Polymer Electrolytes (CPEs)

Hybrid Solid Electrolytes (HSEs) and Composite Polymer Electrolytes (CPEs) are advanced materials that combine the advantages of different components, typically the high ionic conductivity of inorganic ceramics and the flexibility and processability of polymers. frontiersin.orgborates.today These materials represent a promising pathway to developing safe, high-performance solid-state batteries. borates.today

The polymer derived from this compound, Lithium poly(pyromellitic acid borate) (PPAB), has been successfully utilized in creating composite polymer electrolytes. researchgate.netresearchgate.net The aforementioned PPAB/PVDF-HFP blended membrane is a prime example of a CPE. researchgate.netresearchgate.net In this system, the PPAB acts as the ionically conductive component, while the PVDF-HFP provides the necessary mechanical support and structural integrity. researchgate.net

The performance of these borate-based CPEs is competitive with other systems being researched. For instance, various studies on CPEs involve embedding active ceramic fillers like LiAlTi(PO) (LATP) or LiLaZrO (LLZO) into polymer matrices such as polyethylene (B3416737) oxide (PEO). frontiersin.org While these systems have shown improved conductivity, the PPAB-based composite provides the distinct advantage of being a single-ion conductor, which mitigates issues related to dendrite growth and improves long-term stability. researchgate.netrsc.org

Table 2: Comparative Ionic Conductivities of Various Composite & Hybrid Electrolytes An interactive table comparing the room temperature ionic conductivity of the PPAB-based system with other reported composite and hybrid electrolytes.

| Electrolyte System | Type | Ionic Conductivity (RT) | Reference |

|---|---|---|---|

| PPAB/PVDF-HFP | CPE (Borate Polymer) | 0.52 mS cm⁻¹ (~5.2 x 10⁻⁴ S/cm) | researchgate.net |

| LLTO/PEO | CPE (Ceramic in Polymer) | 2.4 × 10⁻⁴ S/cm | frontiersin.org |

| Aligned LAGP/PEO | CPE (Ceramic in Polymer) | 1.7 × 10⁻⁴ S/cm | frontiersin.org |

| Li${\text{3}}$InCl${\text{6}}$/SEBS (in-situ) | HSE (Halide in Polymer) | 0.7 × 10⁻⁴ S/cm | |

| Aligned LATP/PEO | CPE (Ceramic in Polymer) | 5.2 × 10⁻⁵ S/cm | frontiersin.org |

The successful fabrication of these composite membranes demonstrates the potential of using this compound as a starting material for highly functional components within advanced electrolyte architectures. researchgate.netresearchgate.net

Emerging Research Avenues in Next-Generation Energy Storage Systems

The development of next-generation energy storage systems, such as lithium-metal, lithium-sulfur, and high-voltage lithium-ion batteries, is largely dependent on the creation of advanced electrolytes that can ensure safety and long cycle life. mdpi.comrsc.org Electrolytes derived from this compound are showing significant promise in addressing these challenges. researchgate.net

A critical hurdle for lithium-metal batteries is the formation of lithium dendrites during cycling, which can cause short circuits and safety hazards. rsc.org Single-ion conducting polymer electrolytes, like the PPAB-based systems, are effective at suppressing dendrite growth due to the absence of anion migration. researchgate.net Research has shown that PPAB-based electrolytes exhibit superior long-term stability against lithium metal. researchgate.netrsc.org

Furthermore, these advanced electrolytes have been successfully tested in high-voltage battery configurations. researchgate.net A cell using a PPAB/PVDF-HFP electrolyte membrane with a lithium metal anode and a high-voltage LiNiMnCoO (NMC111) cathode demonstrated stable operation at both 20°C and 60°C. researchgate.netrsc.org This highlights the potential of these materials to enable batteries with higher energy densities by allowing the use of aggressive electrode chemistries. researchgate.netrsc.org

Table 3: Cycling Performance of Li/LFP Cell with Boron-Based SIPE An interactive table showing the performance of a lithium-metal battery utilizing a porous sp³ boron-based single-ion polymer electrolyte (po-PBSB), a system conceptually similar to PPAB-based electrolytes.

| Metric | Condition | Value | Reference |

|---|---|---|---|

| Cell Configuration | Li/LiFePO$_{\text{4}}$ (LFP) | - | researchgate.net |

| C-rate | 1.0C | - | researchgate.net |

| Number of Cycles | 200 | - | researchgate.net |

| Capacity Retention | After 200 cycles | 76.1% | researchgate.net |

| Coulombic Efficiency | ~100% | - | researchgate.net |

As research pushes beyond conventional lithium-ion technology, the unique properties of borate-based polymer electrolytes derived from this compound position them as key enabling materials for the next wave of high-performance energy storage solutions. researchgate.netmdpi.comscg.ch

Broader Applications in Functional Materials Beyond Energy Storage

While the primary focus of recent research has been on energy storage, this compound also possesses properties that make it useful in other areas of materials science and chemistry. Its role as a precursor in organometallic chemistry is a significant non-energy-related application. chembk.com

The compound is utilized as a ligand or a catalyst precursor for various transformations in organic synthesis. chembk.com Specific examples of its use include facilitating the Rossiter-McCollum reaction, participating in cross-coupling reactions to form new carbon-carbon bonds, and acting as a component in hydrogen transfer reactions. chembk.com Its function in these contexts is rooted in its nature as an organometallic reagent with a highly polar carbon-lithium bond character, making it a good nucleophile and base. chembk.comwikipedia.org This catalytic activity is an example of Lewis acid catalysis, a fundamental tool in organic chemistry. wikipedia.org

The broader family of lithium borate compounds is known for a wide range of functional properties, suggesting potential future research avenues. For instance, Lithium Triborate (LiBO) is a critical material in non-linear optics, used for frequency doubling in high-power lasers. borates.today Other lithium borates are employed in the manufacturing of specialized glasses and ceramics to lower melting points and improve durability, as flame retardants, and in radiation dosimetry. borates.todayaxiomchem.com While these applications are not documented for this compound itself, they illustrate the diverse functionalities of lithium-boron-oxygen compounds, hinting at a wider potential for borate-based materials in advanced technology.

Q & A

Basic: What are the standard synthesis protocols for Lithium tetramethanolatoborate, and how can purity be verified?

Methodological Answer:

this compound is typically synthesized via condensation reactions between silylated organic acids (e.g., pyromellitic acid) and tetramethanolatoborate salts in anhydrous solvents like tetrahydrofuran (THF) at controlled temperatures (~45°C) . Key steps include:

- Purification: Filtration of precipitates followed by washing with anhydrous THF and vacuum drying .

- Purity Verification:

Basic: Which spectroscopic and analytical methods are most effective for characterizing this compound’s structure?

Methodological Answer:

- ¹¹B NMR: Resolves boron coordination states (e.g., tetrahedral vs. trigonal) and detects impurities like unreacted borate precursors .

- FTIR: Monitors functional groups (e.g., B-O stretching at ~1350–1450 cm⁻¹) and methanolate ligand integrity .

- Thermogravimetric Analysis (TGA): Assesses thermal stability by tracking mass loss at elevated temperatures (e.g., decomposition >200°C) .

- SEM/EDS: Evaluates morphology and elemental composition (e.g., boron and lithium distribution) .

Advanced: How does this compound influence ionic conductivity in polymer electrolytes, and what parameters optimize this property?

Methodological Answer:

this compound acts as a lithium-ion source in single-ion conducting polymer electrolytes. To optimize conductivity:

- Polymer Blending: Mix with PVDF-HFP to enhance mechanical stability and ion dissociation .

- Temperature Control: Conduct impedance spectroscopy at 25–80°C to study Arrhenius behavior and activation energy .

- Salt Concentration: Vary the borate-to-polymer ratio (e.g., 1:1 to 1:4) to balance conductivity and membrane flexibility .

Advanced: How can researchers resolve discrepancies in reported solubility data for this compound across solvents?

Methodological Answer:

- Standardized Protocols: Use gravimetric analysis under controlled humidity (e.g., glovebox) to avoid moisture interference .

- Solvent Polarity Screening: Test solubility in aprotic solvents (THF, DMSO) vs. protic solvents (methanol), noting ligand exchange risks .

- Cross-Study Comparison: Replicate prior experiments (e.g., from ) while documenting solvent purity, temperature, and stirring rates .

Advanced: What strategies improve the thermal stability of this compound in high-temperature battery applications?

Methodological Answer:

- Polymer Matrix Selection: Blend with thermally stable polymers (e.g., polyimide) to delay borate decomposition .

- Additive Incorporation: Introduce ceramic fillers (e.g., SiO₂) to mitigate thermal degradation pathways .

- In Situ TGA-MS: Couple thermogravimetry with mass spectrometry to identify volatile decomposition products (e.g., methanol release) .

Advanced: How to design experiments to assess the electrochemical stability of this compound-based electrolytes?

Methodological Answer:

- Cyclic Voltammetry (CV): Scan from -0.5 V to 5 V vs. Li/Li⁺ to detect oxidation/reduction peaks .

- Lithium Plating/Stripping Tests: Use symmetric Li|electrolyte|Li cells to evaluate interfacial stability over 100+ cycles .

- Impedance Spectroscopy: Monitor interfacial resistance growth at the electrode/electrolyte boundary during cycling .

Advanced: How does the coordination environment of boron in this compound affect its reactivity in non-aqueous systems?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS): Analyze boron K-edge spectra to distinguish tetrahedral (sp³) vs. trigonal (sp²) coordination .

- Reactivity Screening: React with Lewis acids (e.g., AlCl₃) to probe ligand exchange tendencies .

- Computational Modeling: Use DFT to calculate bond dissociation energies and predict ligand substitution pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.